5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate
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Overview
Description
CP734432 is a synthetic organic compound known for its role as an EP4 prostaglandin agonist. It has been studied for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension . The compound’s molecular formula is C23H26F3NO4S, and it has a molecular weight of 469.52 .
Preparation Methods
The synthesis of CP734432 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CP734432 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP734432 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a reference standard in various chemical assays and studies.
Biology: CP734432 is utilized in biological research to study its effects on cellular processes and signaling pathways.
Industry: CP734432 is used in the pharmaceutical industry for drug development and testing.
Mechanism of Action
CP734432 exerts its effects by acting as an agonist for the EP4 prostaglandin receptor. This receptor is involved in various physiological processes, including inflammation and regulation of intraocular pressure. By binding to the EP4 receptor, CP734432 activates signaling pathways that lead to the desired therapeutic effects, such as reducing intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
CP734432 is unique in its specific agonistic activity towards the EP4 prostaglandin receptor. Similar compounds include other prostaglandin analogs and EP4 receptor agonists, such as:
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: A prostaglandin analog with similar therapeutic applications.
Bimatoprost: Known for its use in reducing intraocular pressure and promoting eyelash growth.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, making CP734432 a distinct and valuable compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C23H25F3NO4S- |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H26F3NO4S/c24-23(25,26)16-4-1-3-15(13-16)14-18(28)8-6-17-7-11-21(29)27(17)12-2-5-19-9-10-20(32-19)22(30)31/h1,3-4,9-10,13,17-18,28H,2,5-8,11-12,14H2,(H,30,31)/p-1/t17-,18+/m0/s1 |
InChI Key |
JYZXGURJKNAFPT-ZWKOTPCHSA-M |
Isomeric SMILES |
C1CC(=O)N([C@H]1CC[C@H](CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)[O-] |
Canonical SMILES |
C1CC(=O)N(C1CCC(CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)[O-] |
Origin of Product |
United States |
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